Cas no 919016-97-0 (3-(2-methoxyethoxy)phenylmethanamine)

3-(2-Methoxyethoxy)phenylmethanamine is a versatile amine derivative featuring a phenyl ring substituted with a methoxyethoxy side chain. This structural motif enhances solubility in polar organic solvents while maintaining reactivity typical of primary amines. The compound is particularly useful in pharmaceutical and agrochemical synthesis, where its ether-linked side chain can improve bioavailability and metabolic stability. Its amine group allows for further functionalization via reductive amination, acylation, or condensation reactions. The methoxyethoxy moiety also contributes to reduced crystallinity, facilitating formulation processes. This intermediate is valued for its balanced lipophilicity and polarity, making it suitable for applications requiring tailored physicochemical properties.
3-(2-methoxyethoxy)phenylmethanamine structure
919016-97-0 structure
Product Name:3-(2-methoxyethoxy)phenylmethanamine
CAS No:919016-97-0
MF:C10H15NO2
MW:181.231602907181
CID:1075635
PubChem ID:20118683
Update Time:2025-06-21

3-(2-methoxyethoxy)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (3-(2-Methoxyethoxy)phenyl)methanamine
    • 3-(2-Methoxy-ethoxy)-benzylamine
    • MFCD08690185
    • SY173990
    • CS-0249357
    • 3-(2-Methoxyethoxy)benzylamine
    • AKOS000160100
    • SCHEMBL2560922
    • DTXSID60602706
    • 1-[3-(2-METHOXYETHOXY)PHENYL]METHANAMINE
    • EN300-43217
    • 919016-97-0
    • LS-09298
    • [3-(2-methoxyethoxy)phenyl]methanamine
    • LFJMLEFCFRQLPB-UHFFFAOYSA-N
    • ALBB-027169
    • G28883
    • 3-(2-methoxyethoxy)phenylmethanamine
    • MDL: MFCD08690185
    • Inchi: 1S/C10H15NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8,11H2,1H3
    • InChI Key: LFJMLEFCFRQLPB-UHFFFAOYSA-N
    • SMILES: O(CCOC)C1=CC=CC(CN)=C1

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.048
  • Boiling Point: 295.8°C at 760 mmHg
  • Flash Point: 144.5°C
  • Refractive Index: 1.518

3-(2-methoxyethoxy)phenylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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